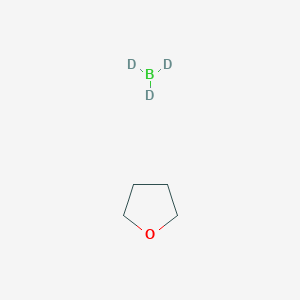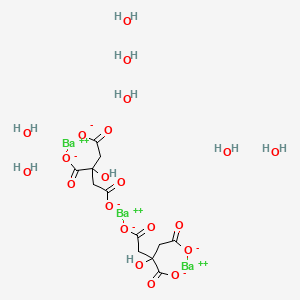
Tri-barium dicitrate heptahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tri-barium dicitrate heptahydrate is a chemical compound with the molecular formula C12H24Ba3O21 and a molecular weight of 916.29 g/mol . It is also known as citric acid barium salt heptahydrate. This compound is a white powder that is commonly used in various industrial and scientific applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tri-barium dicitrate heptahydrate can be synthesized through the reaction of barium carbonate or barium hydroxide with citric acid in an aqueous solution. The reaction typically involves dissolving citric acid in water and then gradually adding barium carbonate or barium hydroxide while stirring. The mixture is then heated to facilitate the reaction, and the resulting solution is allowed to cool, leading to the crystallization of this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity. The crystallized product is then filtered, washed, and dried to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
Tri-barium dicitrate heptahydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different barium compounds.
Reduction: It can be reduced to form lower oxidation state barium compounds.
Substitution: It can participate in substitution reactions where the citrate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids and bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may produce barium sulfate or barium oxide, while substitution reactions may yield various barium salts with different ligands .
Scientific Research Applications
Tri-barium dicitrate heptahydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other barium compounds.
Biology: It is used in biological studies to investigate the effects of barium on biological systems.
Medicine: It is used in medical research to study the pharmacological effects of barium compounds.
Industry: It is used in the production of ceramics, glass, and other materials due to its unique properties.
Mechanism of Action
The mechanism of action of tri-barium dicitrate heptahydrate involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cellular components, leading to changes in cellular functions. The citrate ligands can chelate metal ions, affecting their availability and activity in biological processes .
Comparison with Similar Compounds
Similar Compounds
- Barium citrate tribasic heptahydrate
- Barium citrate tribasic
- Citric acid barium salt
Uniqueness
Tri-barium dicitrate heptahydrate is unique due to its specific molecular structure and hydration state, which confer distinct physical and chemical properties. Compared to other barium citrate compounds, it has a higher molecular weight and different solubility characteristics, making it suitable for specific applications .
Properties
Molecular Formula |
C12H24Ba3O21 |
|---|---|
Molecular Weight |
916.3 g/mol |
IUPAC Name |
barium(2+);2-hydroxypropane-1,2,3-tricarboxylate;heptahydrate |
InChI |
InChI=1S/2C6H8O7.3Ba.7H2O/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;7*1H2/q;;3*+2;;;;;;;/p-6 |
InChI Key |
LBYFZIZBHOKEJA-UHFFFAOYSA-H |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.O.O.O.O.[Ba+2].[Ba+2].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



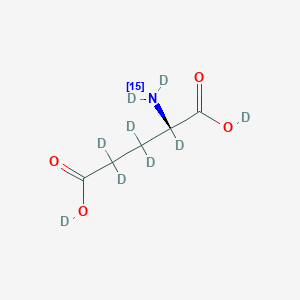


![[4-[(E)-[[2-(4-ethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B15088676.png)
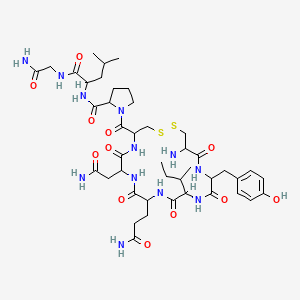



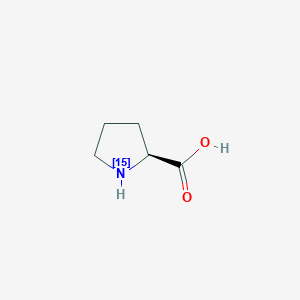
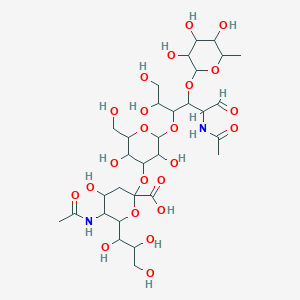

![7',19'-dihydroxy-1-oxospiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-5-carboxylic acid;7',19'-dihydroxy-3-oxospiro[2-benzofuran-1,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-5-carboxylic acid](/img/structure/B15088739.png)
